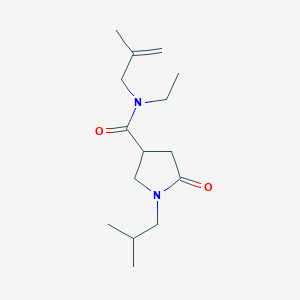![molecular formula C17H22N4O5 B4532174 ethyl 4-[(6,9-dioxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B4532174.png)
ethyl 4-[(6,9-dioxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Übersicht
Beschreibung
Ethyl 4-[(6,9-dioxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C17H22N4O5 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.15901982 g/mol and the complexity rating of the compound is 624. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of pyrrole derivatives, including ethyl 4-[(6,9-dioxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, play a significant role in scientific research. These compounds are synthesized through various chemical reactions, such as aldol condensation, and are characterized using spectroscopic methods like FT–IR, 1H NMR, and UV–visible analyses. Quantum chemical calculations are also employed to correlate experimental data with theoretical models, providing insights into the molecule's electrostatic potential surface, natural bond orbital interactions, and vibrational analysis. This research aids in understanding the molecular structure and potential applications of these compounds in developing new heterocyclic compounds like oxiranes, oxazoles, and pyrazoles (R. N. Singh, Poonam Rawat, & S. Sahu, 2014).
Reactivity and Antioxidant Activity
Research into the reactivity of ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate and its derivatives has led to the discovery of compounds with significant antioxidant activity. These compounds are synthesized through reactions with various reagents, leading to a diverse array of pyrrolyl selenolopyridine compounds. Some of these synthesized compounds demonstrate remarkable antioxidant activity, highlighting their potential for application in health and medicine (R. Zaki et al., 2017).
Molecular Interactions and Spectroscopic Analysis
Studies on the molecular weaker interactions and spectroscopic analysis of ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate, a related pyrrole derivative, have been conducted to explore its chemical reactivity and potential applications. The research focuses on the vibrational analysis, molecular electrostatic potential, and natural bond orbital interactions, aiming to predict sites and nature of interactions within the molecule. Such studies are crucial for the development of materials with potential applications in nonlinear optical (NLO) applications and the synthesis of heterocyclic compounds like pyrazoline and oxazoline (R. N. Singh, V. Baboo, Poonam Rawat, & V. Gupta, 2013).
Eigenschaften
IUPAC Name |
ethyl 4-(6,9-dioxo-1,3,4,7,8,9a-hexahydropyrazino[1,2-a]pyrazine-2-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5/c1-4-26-17(25)14-9(2)13(10(3)19-14)16(24)20-5-6-21-11(8-20)15(23)18-7-12(21)22/h11,19H,4-8H2,1-3H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLNTOVUNDVESW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)N2CCN3C(C2)C(=O)NCC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-(pyridin-3-ylmethyl)prop-2-en-1-amine](/img/structure/B4532093.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[(3-methyl-2-thienyl)methyl]ethanamine](/img/structure/B4532098.png)
![2-(3,4-dimethylphenoxy)-N-[1-(hydroxymethyl)propyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B4532108.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N',N'-dimethyl-N-[(5-methyl-2-thienyl)methyl]ethane-1,2-diamine](/img/structure/B4532111.png)
![2-(4-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}piperazin-1-yl)-1,3-benzoxazole](/img/structure/B4532127.png)
![N-[2-(acetylamino)phenyl]-2-[2-(3-methoxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B4532135.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide](/img/structure/B4532141.png)


![N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furamide](/img/structure/B4532157.png)
![{1-methyl-1-[1-(1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]ethyl}amine bis(trifluoroacetate)](/img/structure/B4532166.png)
![methyl 5-[(quinazolin-4-yloxy)acetyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B4532169.png)
![1-propan-2-yl-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]pyrazole-4-carboxamide](/img/structure/B4532180.png)
![N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-N'-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)urea](/img/structure/B4532182.png)
